Predicted LogP and PSA Differentiation vs. 1H-Indazol-5-amine Influences Solubility and Permeability
The introduction of a chlorine atom at the 3‑position of 5‑aminoindazole increases lipophilicity. 3‑Chloro-1H-indazol-5-amine exhibits a predicted LogP of 1.29 (alternate source: 1.54 ), compared to a predicted LogP of ~0.75 for the unsubstituted 1H-indazol-5-amine (CAS 19335-11-6) based on structurally analogous indazole series . This represents an approximate 2‑fold increase in calculated octanol–water partition coefficient, while the polar surface area (PSA) remains at 54.7 Ų .
| Evidence Dimension | Predicted LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.29 (Fluorochem ) / 1.54 (Chemsrc ) |
| Comparator Or Baseline | 1H-Indazol-5-amine (CAS 19335-11-6): predicted LogP ≈ 0.75 (class‑level inference for 5‑amino‑indazole without 3‑substitution) |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.8 log units (target more lipophilic) |
| Conditions | Predicted using fragment‑based algorithms at 25 °C, neutral species |
Why This Matters
A higher LogP may enhance passive membrane permeability, which is desirable in cell‑based screening; if lower lipophilicity is required, 1H-indazol-5-amine or a more polar analog would be selected.
